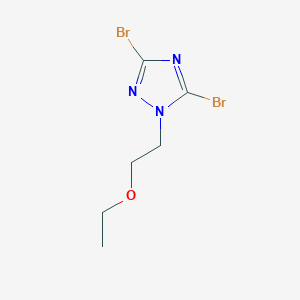

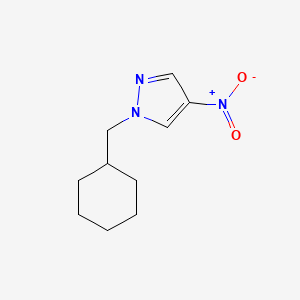

![molecular formula C10H7F2N3O2 B6362755 1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-72-9](/img/structure/B6362755.png)

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

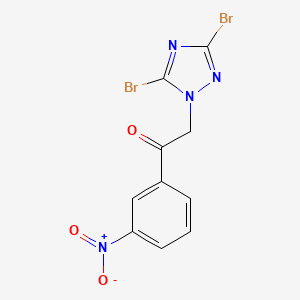

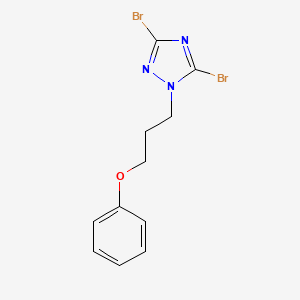

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Aplicaciones Científicas De Investigación

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. In addition, it has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process in cellular respiration.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, causing changes in their function . The nitro group in the compound could potentially undergo reduction reactions within the cell, leading to the generation of reactive species that could further interact with cellular components .

Biochemical Pathways

Given its potential interaction with cytochrome complexes, it may influence the electron transport chain and thus, cellular respiration .

Result of Action

Based on its potential targets, it may influence cellular respiration, which could have wide-ranging effects on cellular function .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, it is soluble in organic solvents, which makes it easy to work with. However, this compound is also sensitive to light and air, which can reduce its effectiveness.

Direcciones Futuras

There are several potential future directions for research on 1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. These include further studies on its mechanism of action, its potential applications in drug discovery, and its potential applications in biochemistry and physiology. In addition, further studies could be conducted to explore its potential as a catalyst in organic synthesis and its potential applications in other fields. Furthermore, further studies could be conducted to explore the possibility of using this compound as a therapeutic agent in the treatment of diseases.

Métodos De Síntesis

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole can be synthesized from the reaction of 3,5-dichloroaniline and 4-nitrophenylhydrazine, as first reported by K. P. L. Dias and coworkers in 2016. The reaction was conducted in the presence of a catalyst, such as potassium carbonate, in an aqueous medium. The product was then isolated and purified by column chromatography.

Propiedades

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-8-1-7(2-9(12)3-8)5-14-6-10(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWTQNCULZBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)